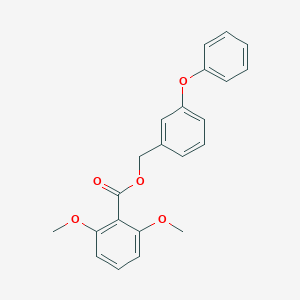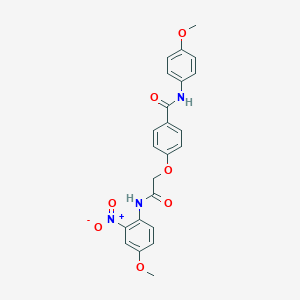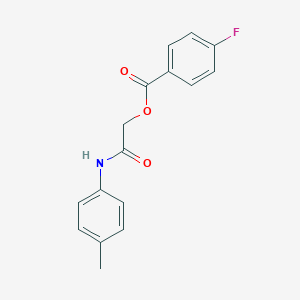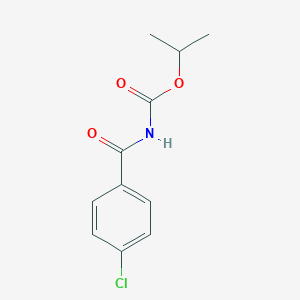![molecular formula C15H21N3O2S B255491 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)
2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol, also known as MRS2578, is a selective P2Y6 receptor antagonist. This compound has been studied extensively due to its potential applications in various scientific research areas.
Mecanismo De Acción
2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol acts as a competitive antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular UDP. By blocking the activation of the P2Y6 receptor, this compound inhibits downstream signaling pathways involved in inflammation, immune response, and cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia and macrophages. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis in cancer cells. These effects suggest that this compound may have therapeutic potential in the treatment of neuroinflammatory diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol in lab experiments is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other P2 receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Direcciones Futuras
Future research on 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol could focus on identifying its potential therapeutic applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the potential synergistic effects of this compound with other drugs or compounds in treating neuroinflammatory diseases and cancer. Finally, the development of more potent and selective P2Y6 receptor antagonists could improve the efficacy of this compound and other compounds in this class.
Métodos De Síntesis
2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol can be synthesized through a multistep process involving the reaction of 7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine with 2-(2-chloroethoxy)ethanol in the presence of a base. The resulting intermediate is then treated with sodium hydride and 2-bromoethanol to yield the final product.
Aplicaciones Científicas De Investigación
2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has been widely used in scientific research, particularly in the fields of neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to inhibit microglial activation and reduce inflammation, making it a potential therapeutic target for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer and melanoma.
Propiedades
Fórmula molecular |
C15H21N3O2S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C15H21N3O2S/c1-10-2-3-11-12(8-10)21-15-13(11)14(17-9-18-15)16-4-6-20-7-5-19/h9-10,19H,2-8H2,1H3,(H,16,17,18) |
Clave InChI |
AONBETIFMISDRG-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO |
SMILES canónico |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)
